molecular formula C19H13Cl3N2O3S B3541941 2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide

Cat. No.: B3541941
M. Wt: 455.7 g/mol
InChI Key: YFTRCYCDPOIEEF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a sulfamoyl group, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O3S/c20-14-10-9-12(28(26,27)24-18-8-4-2-6-16(18)22)11-13(14)19(25)23-17-7-3-1-5-15(17)21/h1-11,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRCYCDPOIEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the chlorination of benzamide derivatives, followed by the introduction of the sulfamoyl group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to simplify the compound or alter its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce simpler amides or amines.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or altering signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dichlorophenyl)benzamide: Similar in structure but with an additional chlorine atom, affecting its reactivity and applications.

    2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide: Differing in the position and type of substituents, leading to variations in chemical behavior and uses.

Uniqueness

2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide
Reactant of Route 2
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2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide

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